

Cudraflavone B chemical structure and properties

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Compound of Interest		
Compound Name:	Cudraflavone B	
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Cudraflavone B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cudraflavone B is a prenylated flavonoid predominantly isolated from plants of the Moraceae family, such as Morus alba and Cudrania tricuspidata.[1][2] This natural compound has garnered significant scientific interest due to its diverse and potent pharmacological properties, including anti-inflammatory, anticancer, and antiproliferative activities.[1][3] Its mechanism of action often involves the modulation of key cellular signaling pathways, such as the NF-κB and MAPK pathways. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and underlying mechanisms of **Cudraflavone B**, supported by experimental protocols and quantitative data.

Chemical Structure and Physicochemical Properties

Cudraflavone B is characterized by an extended flavonoid structure with a pyranochromane skeleton.[2] Specifically, it is 2H,6H-pyrano[3,2-g]chromen-6-one substituted with geminal methyl groups at position 2, a 2,4-dihydroxyphenyl group at position 8, a hydroxy group at position 5, and a prenyl group at position 7.[2]

Table 1: Chemical Identifiers for Cudraflavone B



Identifier	Value	Source
IUPAC Name	8-(2,4-dihydroxyphenyl)-5- hydroxy-2,2-dimethyl-7-(3- methylbut-2-enyl)pyrano[3,2- g]chromen-6-one	INVALID-LINK
Molecular Formula	C25H24O6	INVALID-LINK
SMILES	CC(=CCC1=C(OC2=CC3=C(C =CC(O3) (C)C)C(=C2C1=O)O)C4=C(C= C(C=C4)O)O)C	INVALID-LINK
InChl	InChI=1S/C25H24O6/c1- 13(2)5-7-17-23(29)21-20(30- 24(17)15-8-6-14(26)11- 18(15)27)12-19- 16(22(21)28)9-10-25(3,4)31- 19/h5-6,8-12,26-28H,7H2,1- 4H3	INVALID-LINK
CAS Number	19275-49-1	INVALID-LINK

Table 2: Physicochemical Properties of Cudraflavone B



Property	Value	Unit	Source
Molecular Weight	420.5	g/mol	INVALID-LINK
XLogP3	5.5	INVALID-LINK	
Hydrogen Bond Donor Count	3	INVALID-LINK	
Hydrogen Bond Acceptor Count	6	INVALID-LINK	
Rotatable Bond Count	4	INVALID-LINK	_
Exact Mass	420.15728848	Da	INVALID-LINK
Monoisotopic Mass	420.15728848	Da	INVALID-LINK
Topological Polar Surface Area	96.2	Ų	INVALID-LINK
Heavy Atom Count	31	INVALID-LINK	

Biological Activities and Mechanisms of Action Anti-inflammatory Activity

Cudraflavone B demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF- κ B signaling pathway.[1][4] It has been shown to block the translocation of the NF- κ B p65 subunit from the cytoplasm to the nucleus in macrophages.[1][5] This inhibition of NF- κ B activation leads to the downregulation of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF- α) and cyclooxygenase-2 (COX-2).[1][5]

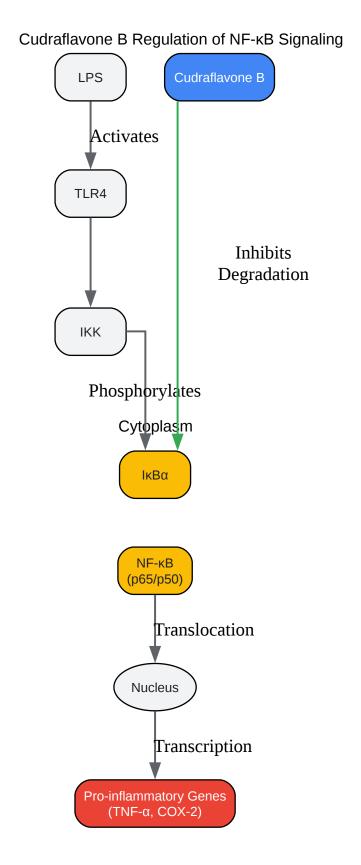
Table 3: Anti-inflammatory Activity of Cudraflavone B



Target/Assay	Cell Line	IC50/Inhibition	Source
COX-1 Inhibition	Ram seminal vesicles	- (Selectivity Index COX-2/COX-1: 1.70)	[1]
COX-2 Inhibition	Human recombinant	- (Higher selectivity towards COX-2 than indomethacin)	[1]
TNF-α Gene Expression	THP-1 derived macrophages	Significant inhibition at 10 μM	[1]
NF-κB Nuclear Translocation	THP-1 derived macrophages	3.2 times lower than vehicle-treated cells at 10 µM	[6]

Signaling Pathway: ${\bf Cudraflavone}\ {\bf B}$ in NF-kB Mediated Inflammation





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Cudraflavone B inhibits NF- κ B by preventing $I\kappa$ B α degradation.



Anticancer and Antiproliferative Activity

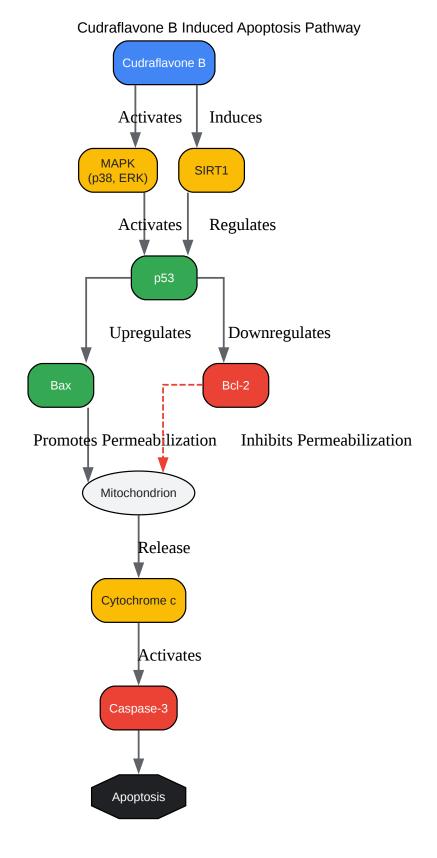
Cudraflavone B has been shown to inhibit the proliferation of various cancer cell lines, including human oral squamous cell carcinoma and glioblastoma cells.[7][8] Its anticancer effects are mediated through the induction of apoptosis via the mitochondrial pathway.[7] This involves the upregulation of pro-apoptotic proteins like p53, p21, and Bax, and the downregulation of the anti-apoptotic protein Bcl-2, leading to cytochrome c release and caspase-3 activation.[7] Furthermore, **Cudraflavone B** can induce cell cycle arrest at the G1-S phase.[9]

Table 4: Anticancer and Antiproliferative Activity of Cudraflavone B

Activity	Cell Line	IC50/Inhibition	Source
Growth Inhibition	Human Oral Squamous Carcinoma (HN4)	~15 µM (50% inhibition at 48h)	[6]
Apoptosis Induction	Human Oral Squamous Carcinoma	Induced at 15 μM	[7]
Cell Proliferation Inhibition	Rat Aortic Smooth Muscle Cells	99.1% inhibition at 4 μΜ	[3]
DNA Synthesis Inhibition	Rat Aortic Smooth Muscle Cells	78.2% inhibition at 4 μΜ	[3]
Cell Viability Inhibition	Glioblastoma (U87, U251)	Dose-dependent inhibition (5-80 μM)	[8]

Signaling Pathway: Cudraflavone B in Cancer Cell Apoptosis





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Cudraflavone B activates MAPK and SIRT1 to induce apoptosis.



Experimental Protocols Isolation and Purification of Cudraflavone B

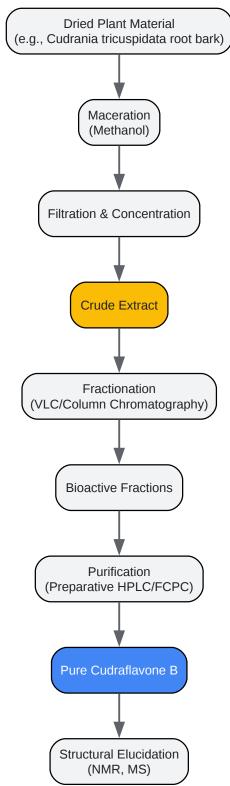
A general procedure for the isolation of **Cudraflavone B** from plant material, such as the root bark of Cudrania tricuspidata, involves the following steps:

- Extraction: The dried and powdered plant material is macerated with a solvent like methanol at room temperature.
- Fractionation: The crude extract is then concentrated and subjected to fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography with a stepwise gradient of solvents (e.g., n-hexane-ethyl acetate).
- Purification: The fractions containing Cudraflavone B are further purified using methods like preparative High-Performance Liquid Chromatography (HPLC) or Fast Centrifugal Partition Chromatography (FCPC) to yield the pure compound.[10]

Workflow: Isolation and Purification of Cudraflavone B



General Workflow for Cudraflavone B Isolation



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A typical workflow for isolating **Cudraflavone B** from plant sources.



Anti-inflammatory Assays

- Cell Culture: Culture a suitable cell line, such as THP-1 derived macrophages, in appropriate media.
- Treatment: Pre-treat the cells with **Cudraflavone B** (e.g., 10 μM) for 1 hour.
- Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; e.g., 1 μg/mL).
- Cell Lysis and Fractionation: After a defined incubation period, lyse the cells and separate the nuclear and cytoplasmic fractions.
- Quantification: Determine the amount of NF-κB (p65 subunit) in each fraction using an ELISA-based assay or Western blotting. A significant decrease in nuclear NF-κB in Cudraflavone B-treated cells compared to the LPS-only control indicates inhibition of translocation.[1]
- Enzyme Preparation: Use human recombinant COX-2 or COX-1 from ram seminal vesicles.
- Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and the test compound (Cudraflavone B) at various concentrations.
- Initiation: Start the reaction by adding arachidonic acid.
- Detection: Monitor the peroxidase activity of COX by measuring the oxidation of a colorimetric or fluorometric substrate.
- IC₅₀ Determination: Calculate the concentration of **Cudraflavone B** that causes 50% inhibition of enzyme activity (IC₅₀) from a dose-response curve.[1][11]

Anticancer Assays

- Cell Seeding: Seed cancer cells (e.g., U87, U251 glioblastoma cells) in a 96-well plate and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of Cudraflavone B (e.g., 5-80 μM) for a specified duration (e.g., 24 hours).



- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
- Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
 using a microplate reader. Cell viability is proportional to the absorbance.[8]
- Cell Treatment: Treat cancer cells with Cudraflavone B (e.g., 15 μM) for a defined period (e.g., 48 hours).
- Cell Harvesting: Harvest the cells and wash with PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
- Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6]

Spectral Data

Table 5: ¹³C-NMR Spectral Data for **Cudraflavone B** (in DMSO-d₆)



Carbon Atom	Chemical Shift (δ, ppm)
C-2	160.8
C-3	106.8
C-4	181.7
C-4a	104.1
C-5	156.5
C-6	102.7
C-7	161.7
C-8	98.7
C-8a	160.5
C-1'	114.1
C-2'	151.6
C-3'	100.4
C-4'	158.4
C-5'	110.7
C-6'	127.5

Note: Data extracted from a supporting information file. The numbering of the prenyl and pyran ring carbons may vary.

Conclusion

Cudraflavone B is a promising natural product with well-documented anti-inflammatory and anticancer properties. Its ability to modulate critical signaling pathways like NF-κB and MAPK makes it a valuable lead compound for the development of novel therapeutics. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and drug development professionals to further investigate and



harness the therapeutic potential of **Cudraflavone B**. Further in-vivo studies are warranted to translate the in-vitro findings into clinical applications.

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References

- 1. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 2. Cudraflavone B | C25H24O6 | CID 5319925 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antiproliferative action of cudraflavone B, isolated from Cudrania tricuspidata, through the downregulation of pRb phosphorylation in aortic smooth muscle cell proliferation signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Natural compound cudraflavone B shows promising anti-inflammatory properties in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. Cudraflavone B induces human glioblastoma cells apoptosis via ER stress-induced autophagy PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-kB PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparative isolation, fast centrifugal partition chromatography purification and biological activity of cajaflavanone from Derris ferruginea stems PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
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